4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, and then functionalized to introduce the trifluoromethylphenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to ensure high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one: This compound has a similar structure but with a different functional group.
4-(Trifluoromethyl)phenol: This compound features a trifluoromethyl group attached to a phenol ring.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-3-1-7(2-4-8)9-5-16-6-10(9)15/h1-4,9-10,16H,5-6,15H2 |
InChI Key |
HSDUYCABSJKPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.